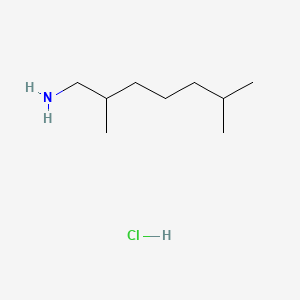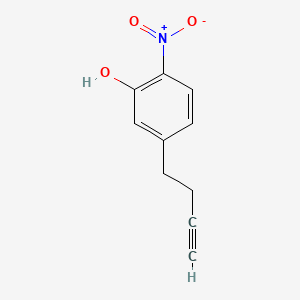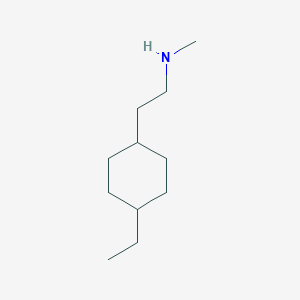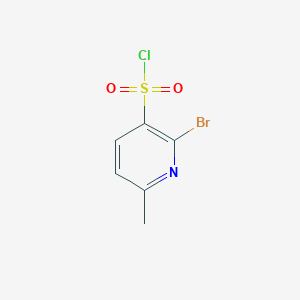
2,6-Dimethylheptan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylheptan-1-amine hydrochloride is an organic compound with the molecular formula C9H21N·HCl. It is a derivative of heptane, featuring two methyl groups at the 2nd and 6th positions and an amine group at the 1st position. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylheptan-1-amine hydrochloride can be achieved through several methods:
Alkylation of Ammonia: One common method involves the alkylation of ammonia with 2,6-dimethylheptane.
Reductive Amination: Another method involves the reductive amination of 2,6-dimethylheptanone.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination due to its efficiency and high yield. The reaction is typically carried out in a controlled environment to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylheptan-1-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of various substituted amines or amides
Applications De Recherche Scientifique
2,6-Dimethylheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their structure and function. This compound may also act as a nucleophile, participating in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH3NH2): A primary amine with a single methyl group.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups.
Uniqueness
2,6-Dimethylheptan-1-amine hydrochloride is unique due to its specific structure, featuring two methyl groups at distinct positions on the heptane chain. This structural arrangement imparts unique chemical and physical properties, distinguishing it from other simple amines .
Propriétés
Formule moléculaire |
C9H22ClN |
|---|---|
Poids moléculaire |
179.73 g/mol |
Nom IUPAC |
2,6-dimethylheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-8(2)5-4-6-9(3)7-10;/h8-9H,4-7,10H2,1-3H3;1H |
Clé InChI |
KRIJPMQUFIUBAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)
![tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate](/img/structure/B13476206.png)
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)





![3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13476265.png)



![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)
